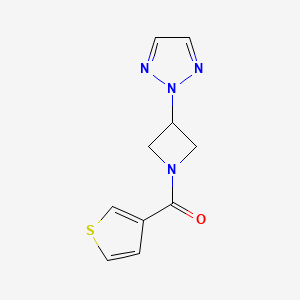

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazole β-lactam conjugates, which are similar to the compound , has been described using click chemistry . β-lactams were prepared using a cycloaddition strategy and propargylated at N-1 to afford compounds. These β-lactams underwent a Cu-catalyzed click reaction with different aryl azides to provide 1,2,3-triazole conjugates .Molecular Structure Analysis

The IR spectrum of similar compounds displayed vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 revealed the formation of the triazole ring . The 1H NMR spectrum showed characteristic spectral features of the β-lactam ring .Chemical Reactions Analysis

The reaction of azides with methylene active compounds is very sensitive to the base/solvent system . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.28. The IR spectrum of similar compounds displayed vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 revealed the formation of the triazole ring .Mechanism of Action

Azetidines

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are known to be used in the synthesis of various pharmaceuticals due to their ability to act as building blocks in organic synthesis .

Triazoles

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone in lab experiments is its potent anticancer and antibacterial activity. It has also been found to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of this compound is its complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several potential future directions for the study of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone. One area of interest is the development of analogs with improved potency and selectivity against cancer cells and bacteria. Another direction is the investigation of the mechanism of action of this compound to better understand its effects on cancer cells and bacteria. Additionally, further studies are needed to evaluate the pharmacokinetics and toxicity of this compound in vivo to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone involves a multistep process that begins with the reaction of 3-bromothiophene with sodium azide to form 3-azidothiophene. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(3-azidothiophen-2-yl)acetate. The final product is obtained through the reaction of ethyl 2-(3-azidothiophen-2-yl)acetate with (S)-tert-butyl 1-((tert-butoxycarbonyl)amino)-3-(2-ethoxy-2-oxoethyl)-2-oxoazetidine-3-carboxylate. The resulting compound is then deprotected to obtain this compound.

Scientific Research Applications

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone has been studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. In addition, this compound has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

IUPAC Name |

thiophen-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-11-2-3-12-14/h1-4,7,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFCFRTSZHGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2622395.png)

![ethyl 2-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2622404.png)

![N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622406.png)

![(4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2622407.png)

![5-(4-chlorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2622409.png)

![2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride](/img/structure/B2622411.png)

![2-(3,4-dimethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2622414.png)

![N-[(4-chlorophenyl)methyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-1-carboxamide](/img/structure/B2622416.png)

![5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2622418.png)